Terbutylazine-desethyl-2-hydroxy

Description

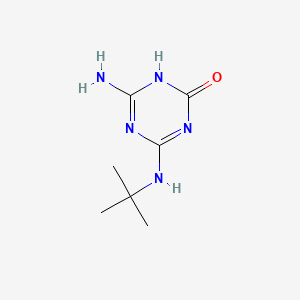

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISVCFZNCYUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216887 | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-06-8 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Terbutylazine-desethyl-2-hydroxy

An In-depth Technical Guide to the Synthesis and Characterization of Terbutylazine-desethyl-2-hydroxy

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (DEHT) is a primary metabolite of the chlorotriazine herbicide terbutylazine.[1][2] As terbutylazine sees continued use in agriculture for the control of broadleaf and grass weeds, monitoring its environmental fate and the presence of its degradation products in soil, water, and food is of critical importance for regulatory compliance and environmental safety.[3][4] DEHT is formed through the hydrolysis of its chloro-precursor, Terbutylazine-desethyl, a process that can occur both biotically and abiotically in the environment.[2][5]

The availability of high-purity this compound as a reference material is essential for the development and validation of analytical methods aimed at its quantification.[4] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of DEHT, designed for researchers, analytical scientists, and professionals in drug and pesticide development. The methodologies described herein are grounded in established chemical principles and validated analytical techniques, ensuring a reliable and reproducible outcome.

Part 1: Synthesis of this compound

Synthesis Principle and Rationale

The most direct and efficient laboratory synthesis of this compound involves mimicking its natural formation pathway: the hydrolysis of its chlorinated precursor, N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl).[2] The core of this transformation is a nucleophilic aromatic substitution reaction on the electron-deficient triazine ring. The chlorine atom is a good leaving group, and its displacement by a hydroxyl group is readily achieved.

The reaction is typically catalyzed by acid. The acidic conditions serve to protonate one of the ring nitrogens, which further increases the electrophilicity of the carbon atom bonded to the chlorine, thereby accelerating the rate of nucleophilic attack by water.[5][6] This approach is favored for its simplicity, high potential yield, and the relative ease of purification of the resulting hydroxy-triazine, which often exhibits lower solubility in organic solvents compared to its chloro-analog.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert Terbutylazine-desethyl into this compound with high purity and yield.

Materials:

-

N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl, >98% purity)

-

1,4-Dioxane, reagent grade

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethanol, absolute

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, suspend 2.0 g (9.9 mmol) of Terbutylazine-desethyl in a mixture of 80 mL of 1,4-dioxane and 20 mL of deionized water.

-

Acidification: While stirring, slowly add 5.0 mL of concentrated hydrochloric acid to the suspension. The mixture may become more homogeneous as the triazine salt forms.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 90-95°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 12-18 hours.

-

Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation energy of the substitution reaction. The dioxane/water solvent system ensures solubility for both the organic precursor and the inorganic acid.

-

-

Monitoring: The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or HPLC to observe the disappearance of the starting material.

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is neutral (pH ~7.0). A white precipitate of the product will form.

-

Crude Product Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

-

Final Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small volume of cold 50:50 ethanol/water, and dry under vacuum at 50°C to a constant weight. The expected yield is typically >80%.

Part 2: Comprehensive Characterization

Rigorous characterization is a self-validating process where orthogonal analytical techniques are used to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Caption: Sequential workflow for the analytical characterization of the final product.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with Diode-Array Detection (DAD) is employed to determine the purity of the synthesized compound. The method separates the target analyte from any unreacted starting material and potential byproducts based on polarity. Purity is calculated from the relative peak area at a wavelength where the analyte absorbs strongly.

Detailed Protocol:

-

Standard & Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile or methanol at 1 mg/mL. Create a working solution of 10 µg/mL by diluting the stock with the initial mobile phase composition.

-

Chromatographic Conditions: A validated method for terbutylazine and its metabolites is adapted for this purpose.[7][8]

| Parameter | Value |

| Column | C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate, pH 5 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 10% B to 100% B over 10 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD, 220 nm |

-

Data Analysis: Integrate the peak corresponding to this compound. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The expected result is a single major peak with a purity value >99%.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides unequivocal confirmation of the compound's identity by measuring its exact mass and observing characteristic fragment ions. The synthesized material is ionized (typically via Electrospray Ionization, ESI), and the protonated molecular ion ([M+H]⁺) is selected and fragmented to produce a unique mass spectrum.[9]

Detailed Protocol:

-

LC Conditions: Use the same or a similar UPLC/HPLC method as described above to ensure chromatographic separation prior to mass analysis.

-

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 184.12 (Calculated for [C₇H₁₃N₅O + H]⁺) |

| Collision Gas | Argon |

| Collision Energy (CE) | Optimized for fragmentation (e.g., 15-30 eV) |

| Product Ions (Q3) | Monitor for characteristic fragments (e.g., m/z 128, 113, 86) |

-

Data Interpretation: The presence of the correct precursor ion (m/z 184.12 ± 5 ppm) confirms the molecular weight. The fragmentation pattern, resulting from the loss of the tert-butyl group or other cleavages of the triazine ring, provides definitive structural evidence.

Summary of Key Compound Properties & Characterization Data

The following table summarizes the essential identifiers and expected analytical results for this compound.

| Property | Value | Source(s) |

| Chemical Name | 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [1][10] |

| CAS Number | 66753-06-8 | [10][11] |

| Molecular Formula | C₇H₁₃N₅O | [1][10] |

| Molecular Weight | 183.21 g/mol | [1][10] |

| Monoisotopic Mass | 183.1120 Da | [10] |

| HPLC Purity | >99% (by area at 220 nm) | N/A (Expected) |

| [M+H]⁺ (Precursor Ion) | m/z 184.12 | N/A (Calculated) |

| Key MS/MS Fragments | m/z 128 (loss of C₄H₈), m/z 113 (loss of C₄H₉N), m/z 86 (triazine core fragments) | N/A (Predicted) |

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide the most definitive structural elucidation. The chemical shifts, coupling patterns, and integrations of the signals in the spectra map directly to the molecular structure of the compound.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the synthesized material in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Expected Spectral Data (in DMSO-d₆):

| Assignment | ¹H Predicted δ (ppm) | ¹³C Predicted δ (ppm) |

| -C(C H₃)₃ | ~1.35 (s, 9H) | ~28.5 (3C) |

| -C (CH₃)₃ | - | ~50.0 |

| -NH₂ | ~6.5 (br s, 2H) | - |

| -NH-tert-butyl | ~7.0 (br s, 1H) | - |

| Triazine Ring Carbons | - | ~158, ~165, ~167 |

| Triazine Ring -OH | ~10.5 (br s, 1H) | - |

Note: s = singlet, br s = broad singlet. Chemical shifts are estimates and may vary based on solvent and concentration.

Method 4: Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to confirm the presence of key functional groups. The successful conversion of the chloro-precursor to the hydroxy product will be evidenced by the appearance of a strong O-H stretching band and the absence of a C-Cl stretch.

Protocol:

-

Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching |

| 2960 - 2870 | C-H stretching (tert-butyl) |

| ~1650 | C=O / C=N stretching |

| 1600 - 1400 | Triazine ring vibrations |

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. The acid-catalyzed hydrolysis of the corresponding chloro-precursor provides an efficient synthetic route. The subsequent characterization, employing a suite of orthogonal analytical techniques including HPLC, LC-MS/MS, NMR, and IR, serves as a self-validating system to definitively confirm the structure, identity, and purity of the final product. By following these detailed protocols, research and analytical laboratories can confidently produce and verify high-purity this compound, enabling more accurate and reliable monitoring of terbutylazine and its metabolites in environmental and food matrices.

References

-

ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Available at: [Link]

-

Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 92(12), 1428-1440. Available at: [Link]

-

Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. Available at: [Link]

-

Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Terbutylazine-2-hydroxy. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. Available at: [Link]

-

HPC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. Available at: [Link]

-

Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Available at: [Link]

-

PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Available at: [Link]

-

mzCloud. (2014). Terbuthylazine desethyl 2 hydroxy. Available at: [Link]

-

Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - this compound. Available at: [Link]

-

Geigy Agricultural Chemical. (n.d.). TRIAZINES. Available at: [Link]

Sources

- 1. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Properties of Terbutylazine-desethyl-2-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Terbutylazine-desethyl-2-hydroxy (CAS No. 66753-06-8), a significant metabolite of the widely used herbicide terbutylazine. A thorough understanding of these properties is critical for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. This document delves into the core physicochemical parameters, outlines standardized experimental protocols for their determination, and discusses the implications of these properties in a research and drug development context. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction: The Significance of a Metabolite

The environmental and biological impact of a parent compound is intrinsically linked to the properties of its metabolites. This compound emerges from the degradation of terbutylazine, a chlorotriazine herbicide.[1][2] Its formation involves the de-ethylation and hydroxylation of the parent molecule, processes that can occur through both biotic and abiotic pathways in the environment.[1] The resulting increase in polarity, conferred by the hydroxyl group, is expected to significantly alter its behavior in aqueous and biological systems compared to terbutylazine.

This guide serves as a foundational resource for researchers investigating the environmental persistence, potential for groundwater contamination, and toxicological relevance of this key metabolite. For drug development professionals, understanding the physicochemical characteristics of triazine derivatives provides valuable insights into structure-activity relationships and metabolic stability.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is paramount for predictive modeling of its environmental and biological behavior. The following table summarizes the available data for this compound. It is important to note that while some properties have been computationally predicted, experimental data for others remain to be fully elucidated in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₅O | LGC Standards[3] |

| Molecular Weight | 183.21 g/mol | PubChem[1], LGC Standards[3] |

| CAS Number | 66753-06-8 | PubChem[1], LGC Standards[3] |

| logP (Octanol-Water Partition Coefficient) | -0.4 (Computed) | PubChem[1] |

| Water Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Acid Dissociation Constant) | Data not available |

In-Depth Analysis:

-

logP: The computed logP of -0.4 indicates that this compound is a hydrophilic compound.[1] This is a direct consequence of the replacement of a chlorine atom with a hydroxyl group and the loss of an ethyl group, both of which increase the molecule's affinity for water over octanol. This property suggests a low potential for bioaccumulation in fatty tissues and a higher mobility in aqueous environmental compartments.

-

Water Solubility, Melting Point, and pKa: The absence of readily available experimental data for these parameters highlights a knowledge gap. However, based on the hydrophilic nature suggested by the logP value, a relatively high water solubility would be anticipated. The presence of both acidic (hydroxyl) and basic (amino) functional groups suggests that the compound's solubility and partitioning behavior will be pH-dependent.

Synthesis and Structural Elucidation

The availability of pure this compound is essential for conducting toxicological studies and for use as an analytical standard.[4] While specific synthesis routes for this particular metabolite are not extensively published, a plausible synthetic pathway can be extrapolated from general methods for the synthesis of hydroxy-triazine derivatives. A likely approach involves the sequential nucleophilic substitution of cyanuric chloride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, standardized and validated experimental protocols must be employed. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such determinations, ensuring data quality and international acceptance.[5][6][7]

Determination of Water Solubility (OECD Guideline 105)

Causality Behind Experimental Choice: The flask method is a straightforward and widely accepted technique for determining the water solubility of a compound. It is particularly suitable for compounds that are not volatile and are stable in water, which is expected for this compound.

Experimental Workflow:

Caption: Workflow for determining water solubility via the flask method.

Step-by-Step Methodology:

-

An excess amount of this compound is added to a flask containing deionized water of a known temperature.

-

The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24 to 48 hours).

-

The solution is then centrifuged or filtered to remove any undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment is performed at a controlled pH to account for any ionizable groups.

Determination of Melting Point (OECD Guideline 102)

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of a crystalline solid.[8][9] It measures the heat flow to the sample compared to a reference as a function of temperature, providing a highly accurate melting temperature.

Experimental Workflow:

Caption: Workflow for determining melting point using DSC.

Step-by-Step Methodology:

-

A small, accurately weighed amount of this compound is placed in a sample pan.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The temperature of the instrument is increased at a constant rate.

-

The difference in heat flow between the sample and the reference is recorded.

-

The melting point is determined as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.

Determination of the Partition Coefficient (logP) (OECD Guideline 107)

Causality Behind Experimental Choice: The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient. It directly measures the distribution of the compound between the two immiscible phases.

Experimental Workflow:

Caption: Workflow for determining logP via the shake-flask method.

Step-by-Step Methodology:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are mixed in a vessel and shaken until equilibrium is achieved.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the analyte in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a clear roadmap for the experimental determination of key parameters where data is currently lacking. The hydrophilic nature of this metabolite, as indicated by its computed logP, suggests a different environmental and toxicological profile compared to its parent compound, terbutylazine.

Future research should prioritize the experimental determination of the water solubility, melting point, and pKa of this compound to provide a more complete and accurate dataset for environmental risk assessments and toxicological modeling. Such data will be invaluable for regulatory agencies, environmental scientists, and researchers in the agrochemical and pharmaceutical industries.

References

-

PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023, December 27). OECD Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved January 19, 2026, from [Link]

-

AERU. (n.d.). Terbuthylazine. University of Hertfordshire. Retrieved January 19, 2026, from [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved January 19, 2026, from [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 19, 2026, from [Link]

-

AERU. (n.d.). 2-hydroxy-terbuthylazine (Ref: GS23158). University of Hertfordshire. Retrieved January 19, 2026, from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]

-

AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). University of Hertfordshire. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Retrieved January 19, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved January 19, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 19, 2026, from [Link]

-

Norecopa. (n.d.). OECD Guidelines for the testing of chemicals and related documents. Retrieved January 19, 2026, from [Link]

-

RSC Publishing. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved January 19, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2003046068A1 - 2-hydroxyphenyl-s-triazine crosslinkers for polymer networks.

-

UFBA. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved January 19, 2026, from [Link]

-

Regulations.gov. (2018). Final Report Determination of Melting Point of RCX 18-839. Retrieved January 19, 2026, from [Link]

-

Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved January 19, 2026, from [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). Terbutylazine-2-hydroxy (C9H17N5O). Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

An In-depth Technical Guide on the Environmental Fate and Occurrence of Terbutylazine-desethyl-2-hydroxy

Prepared by: Gemini, Senior Application Scientist

Introduction

Terbutylazine (TBA) is a widely used chlorotriazine herbicide, primarily for controlling broadleaf and grass weeds in crops such as maize.[1] Its extensive use has led to the frequent detection of its parent compound and various transformation products in soil and water systems across Europe and other regions.[2][3] Among these transformation products, Terbutylazine-desethyl-2-hydroxy, also known as GS 28620, is a key metabolite formed through dealkylation and hydroxylation of the parent terbutylazine molecule.[4][5][6]

This metabolite is of significant environmental interest due to its potential for persistence and mobility, leading to the contamination of vital water resources.[7] Understanding the environmental fate and occurrence of this compound is crucial for assessing the long-term impacts of terbutylazine use, ensuring compliance with regulatory standards set by bodies like the EPA and EFSA, and developing effective environmental monitoring and remediation strategies.[1] This technical guide provides a comprehensive overview of the formation, physicochemical properties, environmental behavior, and analytical methodologies related to this compound for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, its structural characteristics as a polar transformation product of a triazine herbicide allow for estimations of its properties. As a hydroxy-metabolite, it is expected to exhibit higher water solubility and lower sorption to soil organic matter compared to its parent compound, terbutylazine.

| Property | Value (Terbutylazine - Parent Compound) | Expected Value/Trend (this compound) | Rationale |

| Molecular Formula | C9H16ClN5 | C7H13N5O[8] | De-ethylation and substitution of Cl with OH |

| Molecular Weight | 229.71 g/mol [9] | 183.21 g/mol [5][8] | Loss of an ethyl group and chlorine, gain of oxygen and hydrogen |

| Water Solubility | 5.0 - 9.0 mg/L at 20-25 °C[9] | Higher than parent compound | The hydroxyl group increases polarity and hydrogen bonding potential with water. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.40[9] | Lower than parent compound | Increased polarity leads to lower partitioning into organic phases like octanol. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 151-514 L/kg[9] | Lower than parent compound | Reduced hydrophobicity decreases sorption to soil organic carbon, increasing mobility. |

Environmental Fate and Degradation

The transformation of terbutylazine in the environment is a complex process involving multiple pathways, leading to the formation of several key metabolites, including this compound.

Formation and Degradation Pathways

Terbutylazine undergoes degradation in soil and water primarily through microbial processes.[10][11] The principal mechanisms include:

-

N-dealkylation: The removal of the ethyl or tert-butyl groups from the side chains. The initial de-ethylation of terbutylazine leads to the formation of desethyl-terbutylazine (DET).[4]

-

Hydrolysis (Dechlorination-Hydroxylation): The chlorine atom on the triazine ring is substituted by a hydroxyl group. This abiotic and biotic process transforms terbutylazine into terbutylazine-2-hydroxy.[10]

This compound is formed through a combination of these pathways. It is an environmental transformation product of terbutylazine, terbutylazine-desethyl, and terbutylazine-2-hydroxy.[5] This indicates that the de-ethylation of terbutylazine-2-hydroxy or the hydrolysis of desethyl-terbutylazine can result in its formation.[5]

Microbial degradation is the primary driver of these transformations, with various bacteria and fungi capable of breaking down s-triazines.[10] The persistence of these metabolites can be significant, with terbutylazine-2-hydroxy showing half-lives of 112–120 days, indicating high to very high persistence.[7]

Caption: Simplified degradation pathway of Terbutylazine.

Mobility and Transport

The physicochemical characteristics of this compound—notably its expected higher water solubility and lower soil sorption coefficient (Koc) compared to the parent compound—suggest a higher potential for mobility in the environment.

-

Soil Mobility: While terbutylazine itself has low to moderate mobility due to adsorption to soil particles, its more polar metabolites are less likely to be retained in the soil matrix.[9][10] This increases the risk of leaching through the soil profile.

-

Leaching to Groundwater: The increased mobility of metabolites like this compound and desethyl-terbutylazine makes them significant threats to groundwater quality.[2][3] Numerous monitoring studies have confirmed the presence of terbutylazine and its degradation products in groundwater, often at concentrations exceeding the European Commission's drinking water limit of 0.1 µg/L for a single pesticide.[3]

The presence of these compounds in groundwater is influenced by several factors, including the amount of herbicide applied, agricultural practices, soil type, and local hydrogeology.

Environmental Occurrence

Monitoring data from various European countries, particularly Italy, have consistently shown the presence of terbutylazine and its metabolites in both surface water and groundwater.[12]

-

Groundwater: Terbutylazine and its primary metabolite, desethyl-terbutylazine (DET), are frequently detected in groundwater.[2] In some cases, concentrations have been found to be above the maximum allowable concentration of 0.1 µg/L.[3] For instance, monitoring in Northern Italy revealed widespread diffusion of terbutylazine metabolites in groundwater used for drinking water abstraction.[12] In Greece, the mean concentration of terbutylazine in groundwater was reported as 0.15 μg/L.[13]

-

Surface Water: Similar to groundwater, surface water bodies are also susceptible to contamination. Runoff from agricultural fields is a primary pathway for the introduction of terbutylazine and its metabolites into rivers and lakes.

The widespread and frequent detection of these compounds highlights their persistence and mobility, underscoring the need for continuous and robust monitoring programs.[1]

Analytical Methodologies

The accurate detection and quantification of this compound in complex environmental matrices like water and soil require sensitive and selective analytical methods. The standard approach involves sample preparation followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for extracting and concentrating triazine herbicides and their polar metabolites from water samples.

Experimental Protocol: SPE for Water Samples

-

Cartridge Selection: Mixed-mode cation-exchange (MCX) cartridges are effective for retaining both the parent compound and its more polar metabolites.[14]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Ensure the cartridge does not go dry.

-

Sample Loading: Pass a 250-500 mL water sample (acidified to pH ~2) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 30 minutes.

-

Elution: Elute the analytes from the cartridge. A typical elution procedure involves using a sequence of solvents, such as 2 mL of ethyl acetate followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[15]

-

Concentration: The collected eluate is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen. Internal standards are added before the final volume adjustment for accurate quantification.

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Instrumental Analysis: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique for the analysis of terbutylazine metabolites due to its high sensitivity and selectivity.[14][16]

-

Chromatographic Separation: A reversed-phase C18 or C8 column is typically used to separate the target analytes from other compounds in the sample extract. A gradient elution program with a mobile phase consisting of acidified water and a polar organic solvent (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. For this compound, the protonated molecule [M+H]+ at m/z 184.1193 would be a typical precursor ion.[5]

The combination of SPE and LC-MS/MS allows for detection limits in the low nanogram-per-liter range (e.g., 0.01 µg/L), which is necessary to meet regulatory requirements.[14]

Conclusion

This compound is a significant and persistent environmental metabolite of the widely used herbicide terbutylazine. Its formation through microbial degradation of the parent compound, combined with its inherent polarity, leads to a high potential for mobility in soil and subsequent contamination of groundwater and surface water. The frequent detection of this and other terbutylazine metabolites in water resources across various regions serves as a critical indicator of the long-term environmental impact of terbutylazine application.

Continued monitoring, utilizing sensitive analytical techniques such as SPE followed by LC-MS/MS, is essential for assessing the extent of contamination and ensuring the safety of drinking water supplies. Further research into the ecotoxicological effects of this specific metabolite is also warranted to fully understand the risks it may pose to aquatic ecosystems and human health.

References

-

Stara, A., et al. (2012). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). PMC - NIH. [Link]

-

World Health Organization (WHO). Terbuthylazine (TBA) in Drinking-water. WHO. [Link]

-

INIS-IAEA. ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. [Link]

-

Valsecchi, S., et al. (2016). Diffusion of a dechlorinated metabolite of terbuthylazine in Northern Italian groundwater. ResearchGate. [Link]

-

Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. [Link]

-

ResearchGate. Terbuthylazine degradation pathway and bacterial genes involved. ResearchGate. [Link]

-

PubChem - NIH. Terbuthylazine. PubChem. [Link]

-

Bozzo, F., et al. (2012). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. [Link]

-

Čadková, Z., et al. (2021). The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. [Link]

-

PubChem - NIH. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. [Link]

-

Sarmah, A. K., & Close, M. (2011). Degradation and movement of terbuthylazine in soil. ResearchGate. [Link]

-

INIS-IAEA. Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. INIS-IAEA. [Link]

-

Papadopoulou, E., et al. (2022). Occurrence of Banned and Currently Used Herbicides, in Groundwater of Northern Greece: A Human Health Risk Assessment Approach. NIH. [Link]

-

EPA. Fact Sheet Reregistration Eligibility Decision (RED) Terbuthylazine. EPA NEPS. [Link]

-

AERU. 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). AERU. [Link]

-

PubChem - NIH. Terbutylazine-2-hydroxy. PubChem. [Link]

-

Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]

-

Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. researchgate.net [researchgate.net]

- 3. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620) [sitem.herts.ac.uk]

- 7. Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

- 9. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence of Banned and Currently Used Herbicides, in Groundwater of Northern Greece: A Human Health Risk Assessment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Unveiling of Terbutylazine-desethyl-2-hydroxy: A Technical Guide for Researchers

Foreword: The Analytical Imperative in Metabolite Identification

In the landscape of environmental and toxicological analysis, the unequivocal identification of herbicide metabolites is of paramount importance for understanding their fate, persistence, and potential impact. Terbutylazine, a widely used triazine herbicide, undergoes environmental transformation, leading to various metabolites. Among these, Terbutylazine-desethyl-2-hydroxy (CAS 66753-06-8) represents a critical analytical target.[1] Its characterization is essential for comprehensive risk assessment and monitoring.

This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development and environmental science, this document moves beyond a mere recitation of data. It delves into the causality behind experimental choices, grounding the presented information in the principles of each analytical technique. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Profile of this compound

This compound, with the IUPAC name 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one, is a key metabolite of the parent herbicide, terbutylazine.[1] Its formation involves the de-ethylation of the ethylamino group and the hydroxylation of the triazine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₅O | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 66753-06-8 | [1] |

| IUPAC Name | 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | [1] |

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification and quantification of pesticide metabolites due to its high sensitivity and specificity. For this compound, Electrospray Ionization (ESI) is a particularly effective ionization method, typically producing a protonated molecule [M+H]⁺ in positive ion mode.

High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the metabolite. The accurate mass of the protonated molecule of this compound (C₇H₁₄N₅O⁺) is calculated to be 184.1198.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Instrumentation |

| [M+H]⁺ | 184.1198 | Available in spectral databases | LTQ Orbitrap XL |

Note: Experimental observed m/z values can be found in databases such as mzCloud.[2]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern of protonated this compound is characteristic of the triazine ring and its substituents. Key fragmentation pathways often involve the loss of neutral molecules such as isobutene from the tert-butyl group and the cleavage of the triazine ring.

Table 3: Key MS/MS Fragments of this compound ([M+H]⁺ = 184.1)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 169.1 | [M+H - CH₃]⁺ |

| 128.1 | [M+H - C₄H₈]⁺ (Loss of isobutene) |

| 111.1 | [C₄H₅N₄O]⁺ (Fragment of the triazine core) |

| 85.1 | [C₃H₅N₃]⁺ (Further fragmentation of the triazine ring) |

Note: The fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound in complex matrices, such as environmental water samples.

Diagram 1: LC-MS/MS Experimental Workflow

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

For water samples, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.

-

Elute the analyte from the SPE cartridge with a suitable organic solvent, such as methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Employ a reversed-phase column (e.g., C18) for separation.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry (MS):

-

Ionize the eluting analyte using an electrospray ionization (ESI) source in positive ion mode.

-

In the first quadrupole (Q1), select the protonated molecule [M+H]⁺ of this compound (m/z 184.1) as the precursor ion.

-

Induce fragmentation of the precursor ion in the collision cell (q2) through collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

In the third quadrupole (Q3), scan for the characteristic product ions. For quantification, selected reaction monitoring (SRM) of specific transitions (e.g., 184.1 -> 128.1) is recommended for enhanced sensitivity and selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. However, obtaining high-quality NMR data for triazine metabolites can be challenging due to their often low solubility in common deuterated solvents.

Note on Data Availability: As of the time of this writing, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are limited. The data presented below are based on predicted chemical shifts and analysis of structurally similar compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the tert-butyl group, the amino groups, and the hydroxyl group. The exact chemical shifts will be dependent on the solvent used.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.3 - 1.5 | singlet | 9H |

| NH₂ | 5.0 - 6.0 (broad) | singlet | 2H |

| NH | 6.5 - 7.5 (broad) | singlet | 1H |

| OH | 9.0 - 10.0 (broad) | singlet | 1H |

Note: Predicted using standard NMR prediction software. Broadening of the N-H and O-H signals is expected due to exchange processes.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The triazine ring carbons are expected to resonate at lower field due to the electron-withdrawing effect of the nitrogen atoms.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 50 - 55 |

| C(CH₃)₃ | 28 - 32 |

| Triazine Carbons | 155 - 170 |

Note: Predicted using standard NMR prediction software.

Experimental Protocol: NMR Analysis

The choice of solvent is critical for the NMR analysis of triazine compounds. Due to their polarity and potential for hydrogen bonding, solvents like DMSO-d₆ or a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) may be necessary to achieve sufficient solubility.[3]

Diagram 2: NMR Sample Preparation and Analysis Workflow

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry FTIR-grade KBr to remove any residual water.

-

Weigh approximately 1-2 mg of the this compound sample and about 200 mg of the dry KBr.

-

In an agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into a pellet press die.

-

Apply pressure (typically several tons) to the die to form a thin, transparent pellet.

-

-

FTIR Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be run for background subtraction.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound, a key metabolite of the herbicide terbutylazine. While mass spectrometry data is readily available and provides a high degree of confidence in identification, experimental NMR and IR data are less common in the public domain. The predicted NMR data and characteristic IR frequencies presented here serve as a valuable reference for researchers.

The detailed experimental protocols for LC-MS/MS, NMR, and FTIR analysis offer a practical framework for the characterization of this and other related triazine metabolites. As analytical instrumentation continues to advance, particularly in the realms of high-resolution mass spectrometry and cryogenic NMR probes, the ability to characterize trace-level metabolites with even greater certainty will undoubtedly improve. The continued compilation of experimental spectroscopic data in open-access databases will be crucial for facilitating the rapid and accurate identification of emerging environmental contaminants.

References

-

Structural characterization of triazines. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fourier transform infrared (FTIR) spectrum of covalent triazine framework (CTF‐1) and 1,4‐dicyanobenzene. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved January 19, 2026, from [Link]

-

mzCloud. (2014). Terbuthylazine desethyl 2 hydroxy. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Terbutylazine-desethyl-2-hydroxy: Identity, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutylazine-desethyl-2-hydroxy is a significant metabolite of the widely used triazine herbicide, terbutylazine. As the parent compound undergoes environmental and metabolic degradation, this compound is formed through processes of dealkylation and hydroxylation. Its presence in environmental matrices and biological systems is a key indicator of terbutylazine usage and breakdown.[1][2] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, plausible synthetic pathways, analytical methodologies for detection, and the current understanding of the toxicological profile of this compound. This information is crucial for researchers in environmental science, toxicology, and regulatory affairs who are monitoring the fate and impact of triazine herbicides.

Chemical Identity and Physicochemical Properties

The unambiguous identification of this compound is fundamental for its study. Its chemical identifiers and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [3] |

| Alternate Name: 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | [4] | |

| CAS Number | 66753-06-8 | [3] |

| Molecular Formula | C₇H₁₃N₅O | [3] |

| Molecular Weight | 183.21 g/mol | [3] |

| Canonical SMILES | CC(C)(C)NC1=NC(=O)N=C(N1)N | |

| InChI Key | NUISVCFZNCYUIM-UHFFFAOYSA-N | [4] |

A summary of its computed physicochemical properties is provided in the table below.

| Property | Value | Source |

| XLogP3 | -0.4 | [4] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 91.9 Ų | [2] |

| Boiling Point (Predicted) | 281.6°C at 760 mmHg | [2] |

| Density (Predicted) | 1.38 g/cm³ | [2] |

Synthesis of this compound

The synthesis would likely proceed as follows:

-

Monosubstitution: Cyanuric chloride is reacted with one equivalent of tert-butylamine at a low temperature (e.g., 0-5°C) in the presence of a base to neutralize the HCl formed. This selectively replaces one chlorine atom.

-

Disubstitution: The resulting dichlorotriazine is then reacted with ammonia at a slightly elevated temperature to introduce the amino group, replacing a second chlorine.

-

Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom to a hydroxyl group. This can be achieved by heating the chlorotriazine derivative in an aqueous acidic or basic solution.

This stepwise approach is necessary due to the decreasing reactivity of the chlorine atoms on the triazine ring after each substitution.

Metabolic Formation of this compound

This compound is a product of both biotic and abiotic degradation of the parent herbicide, terbutylazine.[6] The formation involves two key enzymatic or chemical transformations:

-

N-de-ethylation: The ethyl group is removed from the parent terbutylazine molecule.

-

Hydroxylation: The chlorine atom on the triazine ring is replaced by a hydroxyl group.

These metabolic processes can occur in soil, water, and within living organisms. The general metabolic pathway leading to the formation of this compound is illustrated in the following diagram.

Caption: Metabolic pathway of Terbutylazine to this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex samples like soil, water, and biological tissues.[7][8][9]

Representative LC-MS/MS Protocol

This protocol is a representative method for the analysis of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To concentrate the analyte and remove interfering matrix components.

-

Procedure:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (in positive ESI mode):

-

Precursor Ion (m/z): 184.1

-

Product Ions (m/z): 128.1 (quantifier), 86.1 (qualifier)

-

Collision Energy: Optimized for the specific instrument.

-

The analytical workflow is depicted in the diagram below.

Caption: Workflow for the analysis of this compound.

Toxicological Profile

The toxicological data for this compound is limited compared to its parent compound. However, existing studies suggest that it is generally less toxic than terbutylazine.[1]

-

Human Health: Direct studies on human toxicity are scarce. Exposure is likely to occur through the consumption of contaminated food or water.[1] Due to its lower toxicity compared to the parent compound, the health risks are presumed to be lower, but further research is warranted.

-

Environmental Toxicology: The presence of this compound in aquatic environments is of concern.[1] Studies on aquatic organisms, such as the common carp (Cyprinus carpio), have shown that at high concentrations, it can cause mortality and inhibit growth in the early life stages.[10] It is known to induce oxidative stress in aquatic species.[11]

Conclusion

This compound is a key metabolite for monitoring the environmental fate and impact of the herbicide terbutylazine. Its chemical properties are well-defined, and robust analytical methods, primarily LC-MS/MS, exist for its detection. While considered less toxic than its parent compound, its potential for environmental persistence and effects on non-target organisms necessitate its continued monitoring. This guide provides a foundational understanding for researchers and professionals working in areas related to pesticide analysis and environmental toxicology.

References

-

Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181–188. Retrieved from [Link]

-

Velisek, J., Stara, A., Koutnik, D., & Machova, J. (2014). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). BioMed Research International, 2014, 621304. Retrieved from [Link]

-

Stara, A., Zuskova, E., Kouba, A., & Velisek, J. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). Science of The Total Environment, 566–567, 733–740. Retrieved from [Link]

-

ResearchGate. (2017). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). Retrieved from [Link]

-

Di Corcia, A., Barra Caracciolo, A., Crescenzi, C., Giuliano, G., Murtas, S., & Samperi, R. (1999). Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils. Environmental Science & Technology, 33(18), 3271–3277. Retrieved from [Link]

-

CNR-IRIS. (1999). Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils. Retrieved from [Link]

-

PubChem. (n.d.). Terbuthylazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved from [Link]

-

ResearchGate. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Terbutylazine-2-hydroxy. Retrieved from [Link]

-

AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). Desethylterbuthylazine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-amino-6-anilino-1,3,5-triazin-2-ol. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. echemi.com [echemi.com]

- 3. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

- 4. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils [iris.uniroma1.it]

- 9. Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils [iris.cnr.it]

- 10. Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and Biochemical Evidence of the Toxic Effects of Terbuthylazine and Malathion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Transformation Product: The Discovery and Analysis of Terbutylazine-desethyl-2-hydroxy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terbuthylazine (TBA) is a widely utilized chlorotriazine herbicide valued for its efficacy in controlling broadleaf and grass weeds in various crops.[1][2] However, its environmental persistence and the formation of various metabolites are subjects of intense scientific scrutiny.[2] Understanding the complete metabolic fate of terbuthylazine is critical for accurate environmental risk assessment and ensuring water safety. This technical guide provides a comprehensive overview of the discovery, metabolic formation, and analytical characterization of a key secondary metabolite, Terbutylazine-desethyl-2-hydroxy (also known as desethyl-hydroxy-terbuthylazine or MT14). We will delve into the causal mechanisms of its formation from primary degradation products, present validated analytical workflows for its detection, and discuss its environmental significance. This document is intended for researchers in environmental science, analytical chemistry, and toxicology, offering field-proven insights into the study of herbicide metabolites.

Introduction to Terbuthylazine: A Profile

Terbuthylazine (IUPAC name: 6-chloro-N-(1,1-dimethylethyl)-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide that functions by inhibiting photosynthesis at photosystem II.[3][4] Its chemical structure, characterized by a triazine ring with chlorine, ethylamino, and tert-butylamino substituents, is similar to other triazine herbicides like atrazine.[1][4] This structural similarity often results in comparable metabolic pathways.[1] Following its application, terbuthylazine is subject to transformation in the environment through both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes, leading to a cascade of degradation products.[3][4] The presence and concentration of these metabolites in soil and water systems are of significant regulatory and environmental concern.

The Metabolic Journey: From Terbuthylazine to its Metabolites

The environmental degradation of terbuthylazine is a multi-step process. The primary transformation pathways involve N-dealkylation of the side chains and hydrolysis of the chlorine atom on the triazine ring.[3][4] These initial reactions are crucial as they yield the major, more mobile primary metabolites that serve as precursors to this compound.

Two principal primary metabolites are formed:

-

Desethyl-terbuthylazine (MT1 or DET): This metabolite is formed through the removal of the ethyl group from the parent molecule. It retains the chlorine atom and thus some herbicidal activity.[4][5] This N-dealkylation is a common reaction mediated by soil microorganisms.[3]

-

Hydroxy-terbuthylazine (MT13): This product results from the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, replacing it with a hydroxyl (-OH) group.[4][5] This step significantly reduces the herbicidal activity but increases the water solubility of the molecule.

These primary metabolites are not the end of the metabolic story. They undergo further degradation, leading to the formation of secondary metabolites. This compound (MT14) is a critical secondary metabolite that emerges from this cascade.[5][6] It is formed via two distinct pathways:

-

Hydrolysis of Desethyl-terbuthylazine (MT1): The chlorine atom on MT1 is replaced by a hydroxyl group.

-

N-dealkylation of Hydroxy-terbuthylazine (MT13): The ethyl group is removed from MT13.

Both pathways converge to form the same stable secondary metabolite, this compound.[7][8] Its chemical structure is 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol.[6][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Updated peer review of the pesticide risk assessment for the active substance terbuthylazine in light of confirmatory data submitted - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Terbutylazine-2-hydroxy | C9H17N5O | CID 135495928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

Preliminary Toxicity Assessment of Terbutylazine-desethyl-2-hydroxy: A Tiered, Mechanistic-Driven Approach

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of Terbutylazine-desethyl-2-hydroxy, a principal metabolite of the widely used triazine herbicide, terbutylazine. Recognizing the limited direct toxicological data for this specific metabolite, this document provides a framework for researchers and drug development professionals to generate a robust preliminary safety profile. The approach integrates modern in silico predictive modeling with targeted in vitro assays, emphasizing the scientific rationale behind experimental choices to build a self-validating toxicological dossier. This guide provides detailed, field-proven protocols for cytotoxicity and genotoxicity assessments, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. The objective is to establish a foundational understanding of the metabolite's potential hazards, enabling informed decisions for further development or risk assessment.

Introduction: The Case for Assessing a Metabolite

Terbutylazine (C9H16ClN5) is a chlorotriazine herbicide used extensively in agriculture.[1] Its environmental and biological fate results in the formation of various transformation products, with this compound (C7H13N5O) being a key metabolite found in soil, water, and agricultural products.[1][2][3] While regulatory focus is often on the parent compound, assessing the toxicity of major metabolites is critical for a complete human health and environmental risk assessment. Metabolites can exhibit their own unique toxicological profiles, sometimes more potent than the parent compound.

Currently, specific toxicity studies on this compound are scarce.[2] It is generally considered less toxic than terbutylazine, but prolonged exposure may still pose health risks.[2] Studies on related terbutylazine metabolites and the parent compound itself have indicated potential for inducing oxidative stress, DNA instability, and effects on aquatic organisms.[3][4][5] This guide, therefore, proposes a logical, resource-efficient workflow to address this data gap, starting with computational predictions and progressing to definitive cell-based assays.

Metabolic Formation and Physicochemical Profile

Understanding the formation and properties of a substance is fundamental to designing a relevant toxicity testing strategy.

Metabolic Pathway of Terbutylazine

Terbutylazine undergoes biotransformation in the environment and in biological systems, primarily through N-dealkylation and hydroxylation.[1] The formation of this compound involves two key steps: the removal of the ethyl group (desethylation) to form Terbutylazine-desethyl, followed by the replacement of the chlorine atom with a hydroxyl group (hydroxylation).[6][7]

Caption: Metabolic pathways leading to this compound.

Physicochemical Properties

The physicochemical properties of a compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for toxicological assessment.

| Property | Value | Source |

| Chemical Formula | C7H13N5O | [8] |

| Molecular Weight | 183.21 g/mol | [8] |

| Synonyms | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [8] |

| CAS Number | 66753-06-8 | [8] |

A Tiered Strategy for Preliminary Toxicity Assessment

A tiered approach is the most efficient methodology for preliminary hazard identification. It begins with broad, predictive methods that require minimal resources and progresses to more complex, specific assays for definitive confirmation of initial findings. This strategy ensures that animal testing is only considered when absolutely necessary, aligning with the 3Rs principles (Replacement, Reduction, Refinement).

Sources

- 1. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Terbutylazine-2-hydroxy | C9H17N5O | CID 135495928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Solubility of Terbutylazine-desethyl-2-hydroxy in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Terbutylazine-desethyl-2-hydroxy in organic solvents. Given the limited availability of public data on this specific metabolite, this document emphasizes a practical, methodology-focused approach, empowering researchers to generate reliable solubility data in their own laboratory settings.

Introduction: The Significance of Solubility for this compound

This compound is a key metabolite of the widely used herbicide, terbuthylazine.[1][2] Its presence and concentration in environmental and biological matrices are of significant interest for toxicological and environmental fate studies.[3] Understanding its solubility in organic solvents is paramount for a variety of scientific applications, including:

-

Analytical Method Development: The choice of extraction solvents for residue analysis from soil, water, or biological tissues is dictated by the solubility of the analyte. Efficient extraction is the first step towards accurate quantification.

-

Toxicological Studies: In vitro and in vivo toxicological assays often require the preparation of stock solutions of the test compound. Selecting an appropriate organic solvent that can dissolve the compound at the desired concentration without interfering with the biological system is crucial.

-

Formulation Science: For potential applications in drug development or as an analytical standard, understanding its solubility behavior is fundamental for creating stable and effective formulations.[1][4]

-